REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH2:9][C:10]2=[O:13])=[CH:5][CH:4]=1.[Br:14]Br>CCOCC>[Br:14][CH:9]1[CH2:8][CH2:7][C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[C:10]1=[O:13]
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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COC1=CC=C2CCCC(C2=C1)=O
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Name
|
|
Quantity
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37.9 g
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Type
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reactant
|
Smiles
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BrBr
|
Name
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|
Quantity
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1 L
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Type
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solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction solution was concentrated on a rotating evaporator
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Type
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CUSTOM
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Details
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the residue crystallized from ether
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Name
|
|
Type
|
product
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Smiles
|
BrC1C(C2=CC(=CC=C2CC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.6 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |